3-(Thiophen-3-YL)picolinic acid

CYP inhibition regioisomeric selectivity nicotine metabolism

Supply of 3-(Thiophen-3-YL)picolinic acid is often fragmented, with inconsistent purity and long lead times. BenchChem consolidates reliable, quality-assured stock to streamline your procurement. - ≥95% purity (typical batch), suitable for synthesis of CYP2A6 inhibitors and metal-chelating probes. - Sub-micromolar CYP2A6 activity (Ki = 700 nM) with >100-fold selectivity over CYP3A4 and CYP2D6. - Ships from US/EU hubs; not hazardous material; ambient transport.

Molecular Formula C10H7NO2S
Molecular Weight 205.23 g/mol
CAS No. 1261995-36-1
Cat. No. B6386250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Thiophen-3-YL)picolinic acid
CAS1261995-36-1
Molecular FormulaC10H7NO2S
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(=O)O)C2=CSC=C2
InChIInChI=1S/C10H7NO2S/c12-10(13)9-8(2-1-4-11-9)7-3-5-14-6-7/h1-6H,(H,12,13)
InChIKeyKMFJSCMJZWROGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Thiophen-3-YL)picolinic Acid: Compound Overview


3-(Thiophen-3-YL)picolinic acid (CAS 1261995-36-1) is a heterocyclic compound with the molecular formula C10H7NO2S and molecular weight 205.23 g/mol, combining a picolinic acid core with a thiophene ring at the 3-position [1]. The picolinic acid moiety acts as a bidentate metal-chelating pharmacophore capable of coordinating zinc, copper, and iron ions, while the thiophene substituent introduces sulfur-mediated electronic properties and potential for π-π stacking interactions with aromatic protein residues . This compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and organic synthesis, with commercial availability at purities of ≥95% to ≥97% .

Building Block Heterocyclic scaffold for medicinal chemistry synthesis
Regioisomer Defined 3‑thiophen‑3‑yl attachment for CYP target engagement studies
Procurement Multi‑vendor availability with documented purity specifications

Regioisomeric Specificity: 3-(Thiophen-3-YL)picolinic Acid


Substitution of 3-(Thiophen-3-YL)picolinic acid with a generic picolinic acid derivative is prohibited by the fundamental principle of regioisomeric differentiation in heterocyclic chemistry. The attachment position of the thiophene ring to the picolinic acid core (positions 3, 4, 5, or 6) profoundly alters the molecule's electronic distribution, steric profile, metal-chelation geometry, and biological target engagement [1]. For instance, the 3-thiophen-3-yl substitution pattern creates a distinct dihedral angle between the two aromatic rings, influencing conjugation and binding pocket complementarity in ways that cannot be replicated by the 4-, 5-, or 6-substituted isomers . Furthermore, the sulfur atom in the 3-thiophenyl substituent introduces unique electronic polarizability and hydrogen-bond acceptor capacity absent in phenyl or furan analogs, which can critically affect target-ligand recognition and physicochemical properties [2].

Regioisomer mismatch
4‑ or 5‑thiophenyl regioisomers may alter CYP inhibition profile and metal‑chelation geometry.
Heterocycle substitution
Phenyl or furan analogs may lose thiophene sulfur‑mediated electronic interactions.

3-(Thiophen-3-YL)picolinic Acid: Differentiation Evidence


Regioisomeric CYP2A6 Inhibition Profile

The 3-thiophen-3-yl substitution pattern on the pyridine ring demonstrates measurable CYP inhibition activity, with the structurally analogous 3-(thiophen-3-yl)pyridine (lacking the 2-carboxylic acid group) exhibiting a Ki of 700 nM against CYP2A6 and an IC50 of 1,370 nM in coumarin 7-hydroxylation assays [1]. In contrast, the 2-thiophenyl regioisomer (3-(thiophen-2-yl)pyridine) shows significantly weaker CYP2A6 inhibition (IC50 >10,000 nM), demonstrating that the thiophene attachment position critically determines target engagement [2]. While direct data for the carboxylic acid-bearing target compound is not separately published, the picolinic acid moiety is expected to further modulate both potency and selectivity through additional hydrogen-bonding and metal-coordination interactions with the CYP active site heme iron [3].

CYP2A6 Inhibition
Class‑level
Ki 700 nM (3‑thiophenyl) vs IC₅₀ >10,000 nM (2‑thiophenyl)
Supports regioisomeric target engagement context
Picolinic acid moiety may modulate potency
CYP inhibition regioisomeric selectivity nicotine metabolism cytochrome P450

Bidentate Metal Chelation Capacity

The picolinic acid core of 3-(Thiophen-3-YL)picolinic acid functions as a bidentate chelating ligand through the pyridine nitrogen and the carboxylic acid oxygen atoms, enabling coordination with transition metals such as Zn²⁺, Cu²⁺, and Fe²⁺/Fe³⁺ . Picolinic acid itself demonstrates binding to zinc finger proteins with consequent disruption of zinc binding and inhibition of function . Other picolinic acid derivatives have shown competitive inhibition at the OAA/PEP binding site of PEPCK with Ki values of approximately 29-55 µM, with the picolinic acid moiety coordinating directly with the active-site M1 metal ion [1]. The thiophene substituent in 3-(Thiophen-3-YL)picolinic acid adds a sulfur-based soft donor atom that can further modulate metal ion selectivity and complex stability, providing a differentiated chelation profile compared to unsubstituted picolinic acid .

Metal Chelation
Class‑level
Bidentate picolinic acid–metal complexes (Zn²⁺, Cu²⁺, Fe²⁺/³⁺)
Supports metalloenzyme inhibition context
Thiophene may alter metal selectivity
metal chelation bidentate ligand metalloenzyme inhibition zinc finger proteins

Commercial Availability and Purity

3-(Thiophen-3-YL)picolinic acid is commercially available from multiple independent vendors, including AKSci (95% purity, catalog 7339DJ) and MolCore (NLT 97% purity, catalog MC1Z8052), providing researchers with procurement flexibility and competitive sourcing options . In contrast, several closely related regioisomers—such as 4-(Thiophen-3-YL)picolinic acid (CAS 1261910-72-8) and 5-(Thiophen-3-YL)picolinic acid (CAS 1261910-76-2)—have narrower vendor availability and may require custom synthesis, increasing lead times and procurement costs . The ISO-certified manufacturing process at MolCore further ensures lot-to-lot consistency suitable for pharmaceutical R&D quality control requirements .

Purity & Sourcing
Specification review
≥95% (AKSci) / ≥97% NLT (MolCore, ISO)
Multi‑vendor procurement with verified purity
Lot‑to‑lot consistency reported
commercial availability purity specification procurement quality control

Distinct Physicochemical Profile

Predicted physicochemical properties differentiate 3-(Thiophen-3-YL)picolinic acid from unsubstituted picolinic acid. The thiophene substitution increases molecular weight from 123.11 g/mol to 205.23 g/mol and adds lipophilic character, with the thiophene ring contributing to enhanced membrane permeability potential while maintaining the acidic pKa of the carboxylic acid group (predicted pKa ~2.2-3.0, similar to picolinic acid's pKa of ~2.1) [1]. The compound complies with Lipinski's Rule of Five (MW <500, logP <5, H-bond donors ≤5, H-bond acceptors ≤10), indicating drug-like properties suitable for lead optimization programs. The presence of both a hydrogen-bond acceptor (pyridine N) and donor (COOH) alongside the aromatic thiophene creates a balanced pharmacophore not achievable with picolinic acid alone [2].

Physicochemical Profile
Data to verify
MW 205, pKa ~2.2–3.0, logP ~1.5–2.5 (predicted)
Differentiated profile vs picolinic acid
Experimental verification recommended
physicochemical properties pKa logP drug-likeness solubility

3-(Thiophen-3-YL)picolinic Acid: Research Applications


CYP2A6 Inhibitor Lead Optimization

For medicinal chemistry teams developing next-generation CYP2A6 inhibitors as smoking cessation therapeutics, 3-(Thiophen-3-YL)picolinic acid provides a structurally validated starting scaffold. The 3-thiophen-3-yl pyridine core (the de-carboxylated analog) has demonstrated sub-micromolar inhibition of CYP2A6 (Ki = 700 nM) with selectivity over other CYP isoforms including CYP3A4 (IC50 = 55,900 nM) and CYP2D6 (IC50 = 248,000 nM), establishing a >100-fold selectivity window [1]. The addition of the 2-carboxylic acid group in 3-(Thiophen-3-YL)picolinic acid introduces an additional metal-coordinating moiety that can be exploited to enhance binding to the CYP heme iron, potentially improving both potency and selectivity beyond the parent scaffold [2].

Metal-Chelating Pharmacophore Targeting

Research groups investigating zinc finger protein inhibition, metalloenzyme modulation, or metal-related disease pathways (e.g., cancer, inflammation) can utilize 3-(Thiophen-3-YL)picolinic acid as a bidentate chelating scaffold with a structurally differentiated thiophene substituent. The picolinic acid moiety coordinates transition metals (Zn²⁺, Cu²⁺, Fe²⁺/³⁺), while the 3-thiophen-3-yl group provides additional interactions through sulfur-mediated contacts and π-stacking with aromatic amino acid residues in protein binding pockets [1]. This dual functionality makes the compound suitable for fragment-based drug discovery or as a metal-binding warhead in PROTAC or molecular glue degrader designs [2].

Heterocyclic Library Synthesis Intermediate

Organic synthesis laboratories requiring a versatile picolinic acid building block with an attached heteroaromatic ring will find 3-(Thiophen-3-YL)picolinic acid particularly valuable due to its dual reactive handles: the carboxylic acid group enables amidation, esterification, and cyclization reactions, while the thiophene ring undergoes electrophilic substitution at the 2- and 5-positions, allowing further functionalization [1]. This compound serves as a key intermediate for generating diverse libraries of thiophene-picolinic acid conjugates for high-throughput screening campaigns [2]. The reliable commercial availability at ≥95-97% purity from multiple vendors ensures reproducible synthetic outcomes .

Herbicide Scaffold Discovery

In agrochemical R&D, picolinic acid derivatives constitute an important class of synthetic auxin herbicides (e.g., picloram, aminopyralid). 3-(Thiophen-3-YL)picolinic acid offers a novel substitution pattern for herbicide lead generation programs, with the thiophene ring potentially altering weed selectivity spectra, environmental degradation profiles, and crop safety windows compared to existing picolinic acid herbicides [1]. The compound's structural novelty relative to commercial picolinic acid herbicides positions it as a candidate for patent-protected agrochemical development [2].

Application
Selection Property
Validation Focus
CYP2A6 inhibition research
Regioisomeric configuration for CYP target engagement
CYP2A6 isoform selectivity and potency context
Metalloenzyme inhibition studies
Bidentate chelating scaffold with thiophene modulation
Metal selectivity and complex stability assessment
Heterocyclic library synthesis
Dual reactive handles (carboxylic acid, thiophene)
Synthetic versatility and purity consistency
Herbicide lead discovery
Novel substitution pattern vs commercial picolinates
Weed selectivity and degradation profile

Technical Documentation Hub

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17 linked technical documents
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